An In-depth Technical Guide to Methyl 4-chloro-5-formyl-2-hydroxybenzoate: Synthesis, Properties, and Spectroscopic Analysis
An In-depth Technical Guide to Methyl 4-chloro-5-formyl-2-hydroxybenzoate: Synthesis, Properties, and Spectroscopic Analysis
Abstract
This technical guide provides a comprehensive overview of Methyl 4-chloro-5-formyl-2-hydroxybenzoate, a substituted aromatic aldehyde with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data in public literature, this document synthesizes information from established chemical principles and analogous compounds to predict its physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this compound.
Introduction and Compound Overview
Methyl 4-chloro-5-formyl-2-hydroxybenzoate is a multifunctional aromatic compound belonging to the class of substituted salicylaldehydes. Its structure incorporates a hydroxyl group, a methyl ester, a chloro substituent, and a formyl (aldehyde) group on a benzene ring. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, such as Schiff bases, heterocyclic compounds, and potential pharmaceutical agents.
The electron-withdrawing nature of the chloro, formyl, and methyl ester groups, combined with the electron-donating hydroxyl group, creates a unique electronic environment within the molecule, influencing its reactivity and potential applications. While specific studies on Methyl 4-chloro-5-formyl-2-hydroxybenzoate are not widely published, its properties and reactivity can be reliably inferred from well-understood chemical theories and the known characteristics of its structural analogs.
Predicted Physicochemical Properties and Safety Data
The following table summarizes the predicted physicochemical properties of Methyl 4-chloro-5-formyl-2-hydroxybenzoate. These values are calculated or estimated based on its chemical structure and data from similar compounds.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₉H₇ClO₄ | Calculated from structure |
| Molecular Weight | 214.60 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on analogs like Methyl 5-chloro-2-hydroxybenzoate (m.p. 46-50 °C)[1][2] |
| Melting Point | Estimated in the range of 80-120 °C | Inferred from related substituted salicylaldehydes |
| Boiling Point | > 300 °C (decomposes) | Inferred from related compounds |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) | General solubility of similar aromatic compounds |
| CAS Number | Not assigned or readily available | - |
Predicted Hazard Information: Based on the hazard statements for structurally similar compounds like Methyl 4-bromo-5-chloro-2-hydroxybenzoate, the following hazards are anticipated:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended when handling this compound.
Proposed Synthesis: Formylation of Methyl 4-chloro-2-hydroxybenzoate
A logical and efficient synthetic route to Methyl 4-chloro-5-formyl-2-hydroxybenzoate is the ortho-formylation of the readily available precursor, Methyl 4-chloro-2-hydroxybenzoate. The hydroxyl group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is occupied by the chloro group, formylation is expected to occur at one of the ortho positions. Given the steric hindrance from the adjacent methyl ester, the formyl group is anticipated to add to the C5 position.
Two classical methods for the ortho-formylation of phenols are the Reimer-Tiemann reaction [3][4][5][6][7] and the Duff reaction [8][9][10][11]. For phenols containing electron-withdrawing groups, the Duff reaction, or a modification thereof using strong acids, often provides better yields[12].
Proposed Synthetic Workflow: Modified Duff Reaction
The proposed synthesis involves the reaction of Methyl 4-chloro-2-hydroxybenzoate with hexamethylenetetramine (HMTA) in a strong acid medium, such as trifluoroacetic acid or polyphosphoric acid, followed by acidic hydrolysis.
Caption: Proposed synthetic workflow for Methyl 4-chloro-5-formyl-2-hydroxybenzoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve Methyl 4-chloro-2-hydroxybenzoate (1.0 eq.) in trifluoroacetic acid (10-20 volumes).
-
Addition of Reagent: To the stirred solution, add hexamethylenetetramine (1.5-2.0 eq.) portion-wise, controlling any initial exotherm by cooling the flask in an ice bath.
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Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Add concentrated hydrochloric acid (5 volumes) and stir the mixture at room temperature for 1-2 hours to hydrolyze the intermediate imine.
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Workup: The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for Methyl 4-chloro-5-formyl-2-hydroxybenzoate based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
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-OH Proton: A broad singlet is expected at a downfield chemical shift (δ 10-12 ppm) due to the phenolic hydroxyl group, which may be involved in intramolecular hydrogen bonding with the adjacent ester or formyl group.
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-CHO Proton: A singlet for the aldehydic proton is predicted to appear in the range of δ 9.5-10.5 ppm.
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Aromatic Protons: Two singlets (or two doublets with a small coupling constant) are expected for the two aromatic protons. The proton at C3 (ortho to the hydroxyl and meta to the chloro group) would likely appear around δ 7.0-7.5 ppm, while the proton at C6 (ortho to the formyl and meta to the hydroxyl group) would be more downfield, around δ 7.8-8.2 ppm.
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-OCH₃ Protons: A singlet for the methyl ester protons is expected around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbons: The aldehydic carbon should appear around δ 190-200 ppm, and the ester carbonyl carbon around δ 165-170 ppm.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C2) would be the most upfield among the substituted carbons, while the carbons attached to the electron-withdrawing groups (C1, C4, C5) would be more downfield.
Infrared (IR) Spectroscopy
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-OH Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the phenolic hydroxyl group.
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C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while the aldehydic C-H stretch should produce two weak bands around 2720 and 2820 cm⁻¹.
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C=O Stretch: Two distinct carbonyl stretching bands are predicted: one for the ester group around 1720-1740 cm⁻¹ and another for the aldehyde group around 1680-1700 cm⁻¹. The exact positions will be influenced by conjugation and potential hydrogen bonding.
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C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 214, corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 216 with about one-third the intensity of the M⁺ peak is expected.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z 31) from the ester, the loss of the formyl group (-CHO, m/z 29), and potentially the loss of a chlorine atom (-Cl, m/z 35/37).
Potential Applications and Reactivity
Methyl 4-chloro-5-formyl-2-hydroxybenzoate is a versatile building block for organic synthesis.
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Precursor to Schiff Bases: The aldehyde functionality can readily react with primary amines to form Schiff bases (imines). These compounds are known for their diverse biological activities and as ligands in coordination chemistry.
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Synthesis of Heterocycles: The presence of multiple reactive sites allows for its use in the synthesis of various heterocyclic systems, such as benzofurans, benzoxazines, and coumarins, which are important scaffolds in medicinal chemistry.
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Ligand Synthesis: The hydroxyl and formyl groups can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel metal complexes with catalytic or material science applications.
The reactivity of the molecule is governed by its functional groups. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various condensation reactions. The phenolic hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid.
Conclusion
While direct experimental data for Methyl 4-chloro-5-formyl-2-hydroxybenzoate is scarce, this technical guide provides a robust, scientifically grounded overview of its predicted properties, a plausible synthetic route, and expected spectroscopic characteristics. By leveraging knowledge of fundamental organic chemistry principles and data from closely related compounds, researchers and scientists can better anticipate the behavior of this molecule and design experiments for its synthesis and application. Further experimental validation of the predictions outlined in this guide will be invaluable to the scientific community.
References
-
Duff reaction. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]
- Duff Reaction. Name Reactions in Organic Synthesis. Accessed February 24, 2026.
-
Reimer–Tiemann reaction. In: Wikipedia. ; 2023. Accessed February 24, 2026. [Link]
-
Reimer–Tiemann reaction. Chemistry LibreTexts. Published online June 28, 2020. Accessed February 24, 2026. [Link]
-
Duff Reaction. SynArchive. Accessed February 24, 2026. [Link]
-
Aiston S, Anderson M, Atrash B, et al. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. AWS. Accessed February 24, 2026. [Link]
-
Methyl 4-formyl-2-hydroxybenzoate. PubChem. National Center for Biotechnology Information. Accessed February 24, 2026. [Link]
-
Synthesis of Methyl 4-Chloro-2-hydroxybenzoate. PrepChem.com. Accessed February 24, 2026. [Link]
-
Oda H, Sato M, Ishida Y, Okubo H. Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes. J-Stage. 1986;35(7):725-727. [Link]
-
Reimer Tiemann Reaction Mechanism. BYJU'S. Accessed February 24, 2026. [Link]
-
Reimer-Tiemann Reaction. Master Organic Chemistry. Published online February 6, 2026. Accessed February 24, 2026. [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. Accessed February 24, 2026. [Link]
-
He Z, Wang Z, Ru J, Zeng Z. A Strategy for Accessing Aldehydes via Palladium‐Catalyzed C−O/C−N Bond Cleavage in the Presence of Hydrosilanes. ResearchGate. Published online November 2020. Accessed February 24, 2026. [Link]
-
Methyl 5-chloro-2-hydroxybenzoate. lookchem. Accessed February 24, 2026. [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. doc brown. Accessed February 24, 2026. [Link]
-
infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen. doc brown. Accessed February 24, 2026. [Link]
-
Methyl 4-formylbenzoate. SIELC Technologies. Published online February 16, 2018. Accessed February 24, 2026. [Link]
-
Methyl 4-vinylbenzoate. The Royal Society of Chemistry. Accessed February 24, 2026. [Link]
-
proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). doc brown. Accessed February 24, 2026. [Link]
-
Preparation Of 2 Substituted 4 Chloro 5 Formylimidazole And 5. Quick Company. Accessed February 24, 2026. [Link]
-
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. PubChem. National Center for Biotechnology Information. Accessed February 24, 2026. [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Published online 2017. Accessed February 24, 2026. [Link]
-
Methyl 5-chloro-2-hydroxybenzoate. Chemsrc. Published online August 22, 2025. Accessed February 24, 2026. [Link]
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate. PubChem. National Center for Biotechnology Information. Accessed February 24, 2026. [Link]
-
Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. ResearchGate. Accessed February 24, 2026. [Link]
-
Methyl 4-hydroxybenzoate (C8 H8 O3). BMRB. Accessed February 24, 2026. [Link]
-
Methyl 2-hydroxy-4-methoxybenzoate, acetate. NIST WebBook. Accessed February 24, 2026. [Link]
-
Methyl4-formylbenzoate. ATB. Accessed February 24, 2026. [Link]
-
Methyl 5-chloro-2-hydroxybenzoate (C8H7ClO3). PubChemLite. Accessed February 24, 2026. [Link]
Sources
- 1. Cas 4068-78-4,Methyl 5-chloro-2-hydroxybenzoate | lookchem [lookchem.com]
- 2. Methyl 5-chloro-2-hydroxybenzoate | CAS#:4068-78-4 | Chemsrc [chemsrc.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. synarchive.com [synarchive.com]
- 11. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes [jstage.jst.go.jp]
